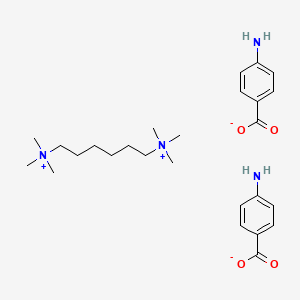
AMMONIUM, HEXAMETHYLENEBIS(TRIMETHYL-, BIS(p-AMINOBENZOATE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) involves the reaction of hexamethylenebis(trimethylammonium) with p-aminobenzoic acid. The reaction conditions typically include the use of solvents such as water or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects and as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) involves its interaction with biological molecules. The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) can be compared with other similar compounds, such as:
Hexamethylenebis(trimethylammonium p-aminobenzoate): This compound has a similar structure but may have different properties and applications.
Quaternary Ammonium Compounds (QACs): These compounds share the quaternary ammonium structure and are known for their antimicrobial properties.
The uniqueness of ammonium, hexamethylenebis(trimethyl-, bis(p-aminobenzoate) lies in its specific structure and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
106422-81-5 |
|---|---|
Molecular Formula |
C26H42N4O4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-aminobenzoate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |
InChI |
InChI=1S/C12H30N2.2C7H7NO2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-6-3-1-5(2-4-6)7(9)10/h7-12H2,1-6H3;2*1-4H,8H2,(H,9,10)/q+2;;/p-2 |
InChI Key |
LZTHOEPUGDMIHJ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
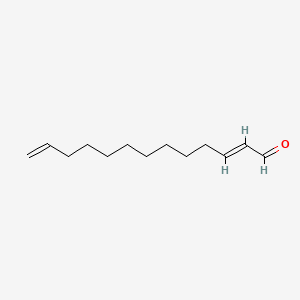
![trimethyl-[2-oxo-2-[(2Z)-2-pentylidenehydrazinyl]ethyl]azanium;chloride](/img/structure/B13761893.png)

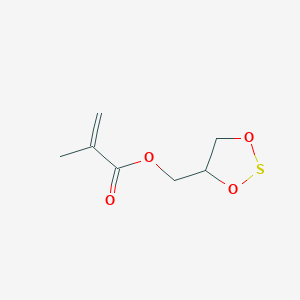
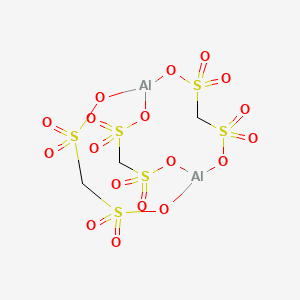
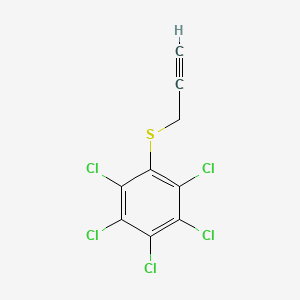
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

palladium(II)]](/img/structure/B13761924.png)
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)

